

# R82913 in the Landscape of TIBO Derivatives: A Comparative Efficacy Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HIV-1 efficacy of **R82913**, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) derivative, with other compounds in its class. TIBO derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) that allosterically inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document synthesizes available in vitro data to offer a clear perspective on the relative performance of **R82913**.

### **Quantitative Comparison of Anti-HIV-1 Activity**

The following tables summarize the in vitro efficacy and cytotoxicity of **R82913** and other notable TIBO derivatives against HIV-1. These data have been compiled from various studies to provide a comparative overview.

Table 1: Anti-HIV-1 Activity of TIBO Derivatives in Cell Culture



Compound	Common Name	IC50 (µM) vs. HIV-1 in CEM cells	CC50 (µM) in CEM cells	Selectivity Index (CC50/IC50)
R82913	9-CI-TIBO	0.15 (median)[3]	46[3]	307
R86183	8-CI-TIBO	~0.015	Not explicitly stated	>1000 (stated as 10-fold more potent than R82913)[1]
R82150	TIBO	Data not available in a comparable format	>100	Not available

Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase

Compound	ID50 (μM) against HIV-1 RT
R82913	0.01[3]

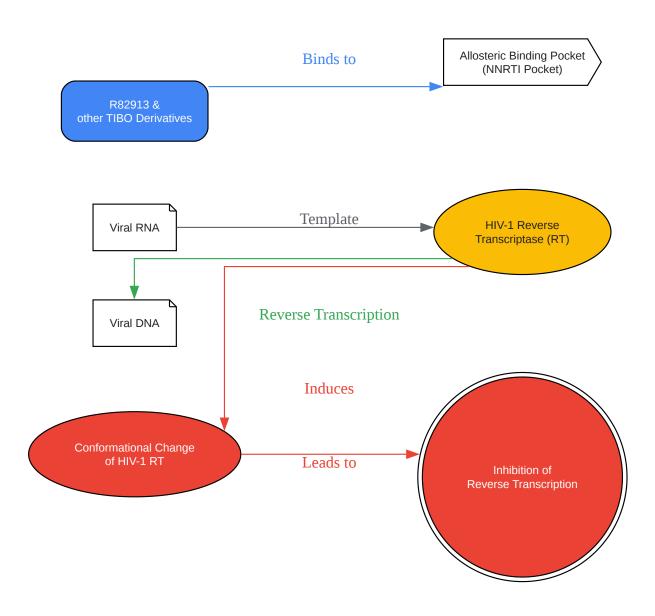
## Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

TIBO derivatives, including **R82913**, are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They exert their antiviral effect through a mechanism of allosteric inhibition. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural deoxynucleotide triphosphates for the enzyme's active site, NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.

Binding of a TIBO derivative to this allosteric site induces a conformational change in the enzyme, which distorts the polymerase active site. This distortion impairs the enzyme's ability to bind to the nucleic acid template and catalyze the synthesis of viral DNA from the RNA template. The tyrosine residues at positions 181 (Y181) and 188 (Y188) within the NNRTI



binding pocket are crucial for the interaction with TIBO derivatives.[4] Mutations in these residues can lead to drug resistance.



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Caption: Mechanism of HIV-1 RT inhibition by TIBO derivatives.

## **Experimental Protocols**



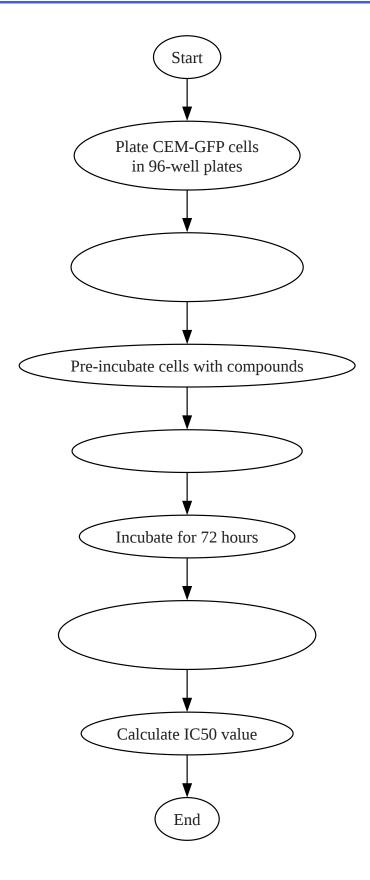


The following are generalized protocols for the key experiments cited in the comparison of TIBO derivatives.

### **Anti-HIV-1 Activity Assay in CEM-GFP Cells**

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a susceptible human T-cell line.





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